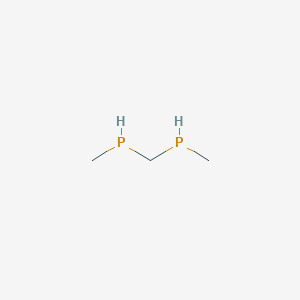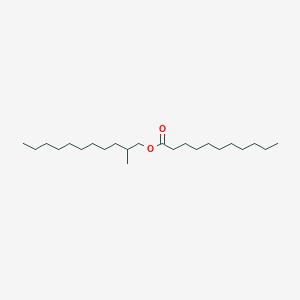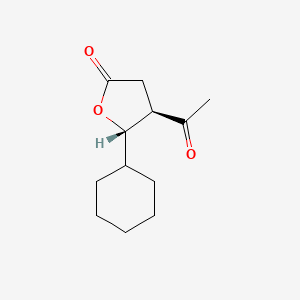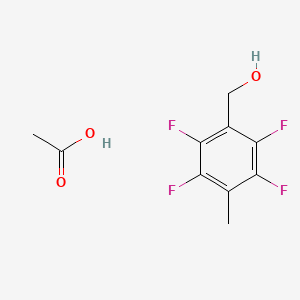
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol is a chemical compound with the molecular formula C8H6F4O. It is also known by its IUPAC name, (2,3,5,6-tetrafluoro-4-methylphenyl)methanol. This compound is characterized by the presence of a tetrafluoromethylphenyl group attached to a methanol moiety. It is a fluorinated organic compound, which makes it of interest in various fields of research and industry due to its unique chemical properties.
准备方法
The synthesis of acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2,3,5,6-tetrafluoro-4-methylbenzaldehyde with a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol. The reaction conditions typically involve stirring the mixture at room temperature for several hours until the reduction is complete. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve more scalable processes, such as catalytic hydrogenation of the corresponding benzaldehyde derivative under high pressure and temperature conditions. This method allows for the efficient production of large quantities of the compound.
化学反应分析
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound back to its aldehyde precursor using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetic acid, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted phenylmethanol derivatives and their corresponding acids or aldehydes.
科学研究应用
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the development of new materials and pharmaceuticals.
Biology: The compound’s fluorinated nature allows it to be used in the study of enzyme interactions and protein-ligand binding, as fluorine atoms can act as probes in NMR spectroscopy.
Medicine: Research into the compound’s potential as a pharmaceutical agent is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that require high thermal and chemical stability.
作用机制
The mechanism of action of acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and dipole-dipole interactions with amino acid residues in proteins, affecting their activity and function. This makes the compound a valuable tool in the study of enzyme mechanisms and drug-receptor interactions.
相似化合物的比较
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol can be compared with other similar compounds, such as:
2,3,5,6-Tetrafluoro-4-methylbenzaldehyde: The aldehyde precursor to the compound, which shares the same aromatic ring structure but lacks the methanol moiety.
2,3,5,6-Tetrafluoro-4-methylbenzoic acid: The carboxylic acid derivative, which is formed through the oxidation of the methanol group.
2,3,5,6-Tetrafluoro-4-methylphenol: A phenol derivative where the methanol group is replaced by a hydroxyl group.
The uniqueness of this compound lies in its combination of a fluorinated aromatic ring with a methanol group, which imparts distinct chemical and physical properties that are valuable in various applications.
属性
CAS 编号 |
91162-07-1 |
|---|---|
分子式 |
C10H10F4O3 |
分子量 |
254.18 g/mol |
IUPAC 名称 |
acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol |
InChI |
InChI=1S/C8H6F4O.C2H4O2/c1-3-5(9)7(11)4(2-13)8(12)6(3)10;1-2(3)4/h13H,2H2,1H3;1H3,(H,3,4) |
InChI 键 |
DUYMVLAVXVSLBR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1F)F)CO)F)F.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,4-Dinitrophenyl)-2-[3-ethyl-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B14367871.png)
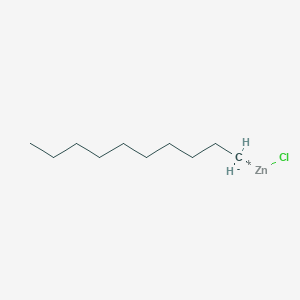
![N-[1-(2-Chlorophenyl)ethyl]-N'-(2-phenylbutan-2-yl)-N-propylurea](/img/structure/B14367894.png)
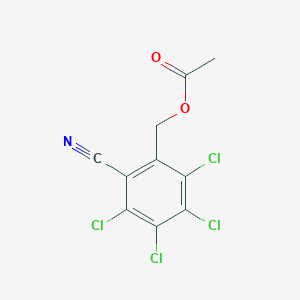
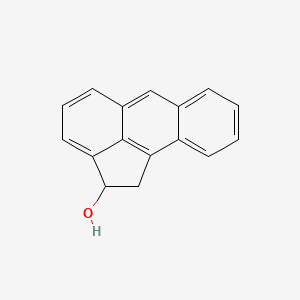

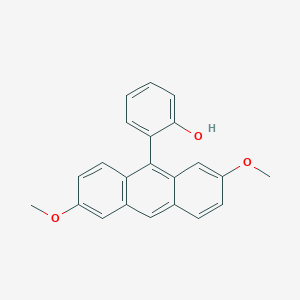
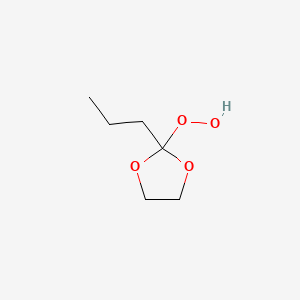
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
![(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14367934.png)
![2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14367941.png)
